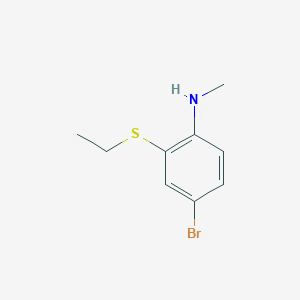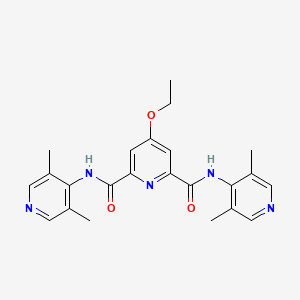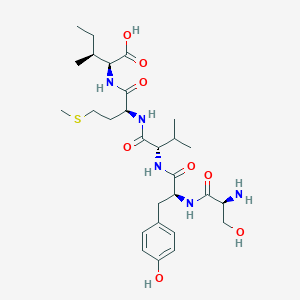![molecular formula C19H17BrN2O B14212244 N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide CAS No. 827590-46-5](/img/structure/B14212244.png)
N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydrocarbazole ring and a benzamide group attached to the nitrogen atom of the carbazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide typically involves the following steps:
Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This intermediate can be synthesized by bromination of 2,3,4,9-tetrahydro-1H-carbazole followed by amination.
Coupling with Benzoyl Chloride: The 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound is a key intermediate in the synthesis of N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide.
Benzamide: A simpler compound that lacks the carbazole ring but shares the benzamide functional group.
Uniqueness
This compound is unique due to the presence of both the brominated carbazole ring and the benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
827590-46-5 |
|---|---|
Molekularformel |
C19H17BrN2O |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide |
InChI |
InChI=1S/C19H17BrN2O/c20-13-9-10-16-15(11-13)14-7-4-8-17(18(14)21-16)22-19(23)12-5-2-1-3-6-12/h1-3,5-6,9-11,17,21H,4,7-8H2,(H,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
HJVKWXMBCFDFQI-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)
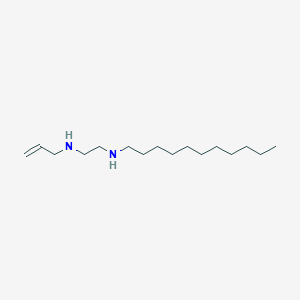
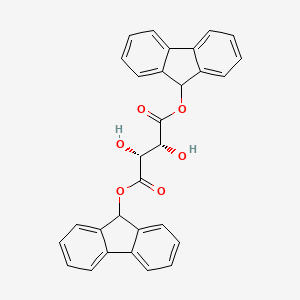
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)


![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

